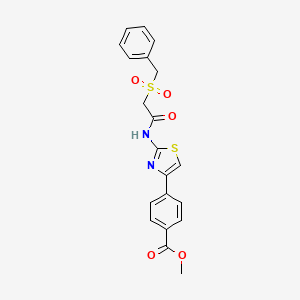

3-((1-(3-(1H-吡唑-1-基)苯甲酰)哌啶-4-基)甲基)-4-(噻吩-2-基)-1H-1,2,4-三唑-5(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

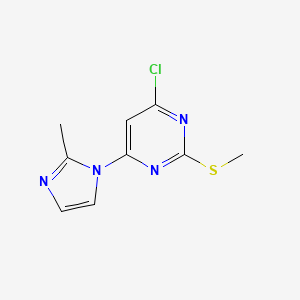

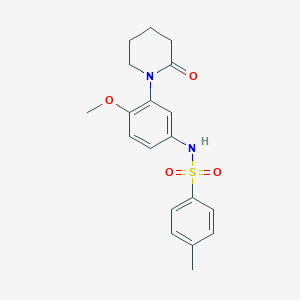

The compound "3-((1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures such as pyrazole, triazole, thiophene, and piperidine moieties. These structural motifs are commonly found in compounds with various pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

Synthesis Analysis

The synthesis of heterocyclic compounds containing triazole moieties often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1,3,4-thiadiazole derivatives containing the 1,2,3-triazole moiety can be achieved by reacting alkylidenecarbodithioate with hydrazonoyl halides . Similarly, pyridine and fused pyridine derivatives, which may serve as intermediates in the synthesis of the target compound, can be prepared from hydrazinyl-pyridine-carbonitrile treated with various reagents . The synthesis of related pyrazolo[3,4-b]pyridin-5-yl derivatives involves the use of aminopyridines and subsequent reactions to introduce additional heterocyclic structures .

Molecular Structure Analysis

The molecular structure of such a compound would be characterized by the presence of multiple rings, including a central piperidine ring potentially substituted at the nitrogen atom. The pyrazole and triazole rings would contribute to the molecule's planarity and rigidity, while the thiophene ring would add to the compound's electron-rich nature. The molecular structure would be confirmed by spectroscopic methods such as NMR, IR, and possibly X-ray crystallography .

Chemical Reactions Analysis

The compound would likely undergo various chemical reactions typical of its constituent moieties. For example, the triazole ring might participate in nucleophilic substitution reactions, while the pyrazole moiety could be involved in electrophilic substitution due to its nitrogen atoms. The thiophene ring, being electron-rich, might undergo electrophilic aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its heterocyclic structure. It would likely exhibit moderate solubility in polar organic solvents and might show fluorescence due to the presence of conjugated systems. The compound's stability would be determined by the strength of its heteroaromatic rings, and it might exhibit tautomerism due to the presence of keto and enol forms .

Relevant Case Studies

Case studies involving similar compounds have demonstrated a range of biological activities. For instance, pyrazole derivatives have been shown to form complexes with metals and exhibit antimicrobial properties . Additionally, triazole-containing compounds have been synthesized and evaluated for their antimicrobial and antioxidant activities . The biological activity of such compounds is often assessed through in vitro screening against various pathogens and cell lines .

科学研究应用

合成和分子结构分析

研究已经开发出对具有类似结构特征的化合物(如唑基哌啶)的方便合成方法,通过溴代吡啶和随后的还原与唑的芳基化。这些方法延伸到苯并类似物,为合成像所讨论化合物这样的复杂分子提供了基础 (Shevchuk 等人,2012)。此外,分子对接和体外筛选已应用于新型吡啶和稠合吡啶衍生物,包括含有噻吩部分的化合物,以评估它们的结合能以及抗菌和抗氧化活性的潜力 (Flefel 等人,2018).

抗菌和抗肿瘤活性

多项研究合成了含有噻吩部分的新杂环,展示了显着的抗菌特性。例如,具有吡唑、吡啶和三嗪衍生物的化合物对各种细菌和真菌菌株表现出有效的活性 (Mabkhot 等人,2016)。在抗癌研究领域,某些基于噻吩的化合物已被发现是潜在的抗肿瘤剂,研究重点是它们的合成和构效关系,以评估它们对癌细胞系的疗效 (Gomha 等人,2016).

属性

IUPAC Name |

3-[[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]methyl]-4-thiophen-2-yl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O2S/c29-21(17-4-1-5-18(15-17)27-10-3-9-23-27)26-11-7-16(8-12-26)14-19-24-25-22(30)28(19)20-6-2-13-31-20/h1-6,9-10,13,15-16H,7-8,11-12,14H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMBTDHVDZWTMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CS3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Chloro-2-methyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-3-one](/img/structure/B3001803.png)

![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(hydrazino)methylene]benzenesulfonamide](/img/structure/B3001809.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B3001810.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide](/img/structure/B3001811.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B3001814.png)

![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3001822.png)